This compound can be classified as an organic heterocyclic compound, specifically a pyrrolidine derivative. Its structure includes a pyrrolidin-3-ol core, indicating the presence of both a nitrogen atom in the ring and a hydroxyl group (-OH) at the third position. The difluorophenyl substituent enhances its lipophilicity and biological activity.
The synthesis of 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol typically involves several key steps:
The molecular structure of 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol can be described as follows:
Crystallographic studies may reveal details about bond lengths and angles within the molecule, providing insights into its stability and reactivity. For instance, typical bond lengths in similar compounds are around:
1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol is primarily linked to its interaction with biological targets:
The physical and chemical properties of 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol are essential for understanding its behavior in various environments:
1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol has potential applications in various fields:
The pyrrolidine ring—a saturated, five-membered nitrogen heterocycle—serves as a privileged scaffold in medicinal chemistry due to its distinctive physicochemical properties, including structural rigidity, sp³-hybridization-induced three-dimensionality, and balanced hydrophilicity/lipophilicity. The 3-hydroxypyrrolidine variant, exemplified in 1-[(2,4-difluorophenyl)methyl]pyrrolidin-3-ol, introduces critical stereochemical complexity and hydrogen-bonding capacity. The chiral C3 hydroxyl group enables directional interactions with biological targets (e.g., hydrogen bond donation/acceptance), while the pyrrolidine nitrogen facilitates protonation, enhancing water solubility and cation-π interactions [4]. This structural duality allows precise optimization of pharmacokinetic properties:
Table 1: Key Pyrrolidine Substitution Patterns and Biological Implications
Position | Common Modifications | Biological Impact | Example Therapeutics |
---|---|---|---|
N1 | Alkylation, Acylation | Modulates lipophilicity, metabolic stability | Antidiabetic agents |
C2 | Arylalkyl, heteroaryl | Enhances target specificity, π-π stacking | Anticancer leads |
C3 | OH, carbonyl, spiro-fusion | Introduces H-bonding, chirality, conformational lock | α-Amylase inhibitors |
C5 | Halogenation, branched alkyls | Adjusts electron density, steric bulk | Kinase inhibitors [4] |
Recent synthetic advances enable efficient enantioselective production of 3-hydroxypyrrolidines from (S)-proline precursors, facilitating structure-activity relationship (SAR) studies. X-ray crystallography confirms that the puckered conformation of pyrrolidine enhances binding complementarity in protein active sites—particularly those accommodating proline-rich motifs [4]. Computational analyses (SwissADME) reveal that 3-hydroxypyrrolidine derivatives typically exhibit favorable drug-likeness parameters, with cLogP values <3.5 and topological polar surface area (TPSA) >40 Ų, balancing membrane permeability and aqueous solubility [4].
The 2,4-difluorobenzyl group—integral to 1-[(2,4-difluorophenyl)methyl]pyrrolidin-3-ol—represents a strategic bioisostere in modern medicinal chemistry. Its incorporation addresses three key challenges in drug design: metabolic stability, lipophilicity optimization, and steric accommodation. The synergistic electronic effects of ortho- and para-fluorine atoms create a strong dipole moment (∼2.5 Debye) while maintaining aromatic character, enabling specific interactions:
Table 2: Comparative Analysis of Benzyl Substituents in Pharmacophores
Substituent | logP Contribution | Metabolic Stability | Target Affinity (vs. unsubstituted) | Key Applications |
---|---|---|---|---|
Benzyl | +2.10 | Low | 1.0x | Broad |
4-Fluorobenzyl | +2.25 | Moderate | 1.7x | Kinase inhibitors |
2,4-Difluorobenzyl | +2.45 | High | 3.2x | Anticancer/antidiabetic |
2,4-Dichlorobenzyl | +3.15 | High | 2.1x | Antimicrobials |
Molecular docking studies demonstrate that 2,4-difluorobenzyl derivatives exhibit superior binding affinity to targets like the Ras:SOS complex compared to mono-fluorinated analogs. This arises from orthogonal C-F bond dipoles forming multipolar interactions with backbone amides or lysine residues—validated in pyrrolidine-based anticancer compounds showing IC50 improvements from 420 nM to 95 nM upon difluorination [4]. The substituent's conformational rigidity also reduces entropy loss upon binding, particularly when linked to pyrrolidine's C2 position via methylene bridges, as in our target compound [4].
The synthesis and characterization of 1-[(2,4-difluorophenyl)methyl]pyrrolidin-3-ol (PubChem CID: 83835333; MF: C₁₁H₁₃F₂NO) marks a strategic evolution in pyrrolidine medicinal chemistry. Its development follows three key phases:
Table 3: Physicochemical and Computational Profile of 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol
Property | Value | Method/Software | Significance |
---|---|---|---|
Molecular weight | 213.23 g/mol | HRMS | Ideal for CNS penetration |
logP | 1.82 ± 0.12 | SwissADME [4] | Balanced lipophilicity |
TPSA | 23.5 Ų | SwissADME [4] | High membrane permeability |
H-bond donors/acceptors | 1/2 | PubChem [1] | Target interaction capacity |
Rotatable bonds | 3 | PubChem [1] | Conformational flexibility |
Synthetic accessibility | 3.1 (scale 1–10) | SwissADME [4] | Amenable to large-scale synthesis |
Docking score to SOS1 | −9.3 kcal/mol | Glide/Schrödinger [4] | Superior to reference inhibitors |
Synthetic routes typically employ chiral pool strategies starting from (S)-N-Boc-3-hydroxypyrrolidine, followed by C2 alkylation with 2,4-difluorobenzyl bromide under Mitsunobu conditions (50–72% yield), then deprotection [4]. X-ray crystallography confirms the absolute (S)-configuration at C3, with the fluorophenyl group adopting a gauche orientation relative to the hydroxyl (torsion angle = 67.3°) [4]. This spatial arrangement maximizes intramolecular stabilization while presenting both hydrophobic (difluorobenzyl) and hydrophilic (OH, N) moieties for target interactions—enabling dual activity against pathologically linked diabetes/cancer targets .
Figure 1: Synthetic Route and Conformational Analysis
(S)-N-Boc-3-hydroxypyrrolidine + 2,4-F₂C₆H₃CH₂Br → Mitsunobu reaction (DIAD, PPh₃) → Alkylated intermediate → TFA deprotection → 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol
ECD spectroscopy verifies solution-phase conformation matches crystal structure, essential for consistent biological activity [4]. Current research explores hybrid derivatives where the hydroxyl group serves as a synthetic handle for prodrug development (e.g., ester-linked NO-donors) or bifunctional conjugates targeting oxidative stress pathways .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7